

An In-Depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Cat. No.: B1349067

[Get Quote](#)

CAS Number: 33697-53-9 Molecular Formula: C₉H₁₆O₃ Synonyms: 2-Ethyl-2-methylacetoacetic Acid Ethyl Ester, Ethyl 2-ethyl-2-methylacetoacetate

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**, a key intermediate in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a β -keto ester characterized by a quaternary carbon at the α -position, which significantly influences its chemical reactivity.[1] It is a clear, colorless to light orange liquid at room temperature.[2]

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	33697-53-9	[1][2]
Molecular Weight	172.22 g/mol	[1][2][3]
Molecular Formula	C ₉ H ₁₆ O ₃	[2][3][4]
Boiling Point	199 °C	[2][5]
Density	0.98 g/cm ³	[2][5]
Refractive Index	1.4230 - 1.4270	[2]
Physical Form	Clear Liquid	[2]

| InChI Key | NWMTWESXONQJPU-UHFFFAOYSA-N |[1][3] |

Table 2: Expected Spectroscopic Data While specific experimental spectra for this compound are not widely published, the following table outlines the expected signals based on its molecular structure.[1][3]

Spectroscopy	Expected Signals
¹ H-NMR	~0.8-1.0 ppm (t): -CH ₂ CH ₃ (ethyl group) ~1.2-1.4 ppm (s): α-CH ₃ (methyl group) ~1.2-1.4 ppm (t): -OCH ₂ CH ₃ (ester ethyl) ~1.6-1.9 ppm (q): -CH ₂ CH ₃ (ethyl group) ~2.1-2.3 ppm (s): -C(=O)CH ₃ (acetyl group) ~4.1-4.3 ppm (q): -OCH ₂ CH ₃ (ester ethyl)
¹³ C-NMR	~8-15 ppm: Alkyl carbons (-CH ₃) ~25-35 ppm: Alkyl carbons (-CH ₂) ~55-65 ppm: Quaternary α-carbon ~60-65 ppm: Ester -OCH ₂ - ~170-175 ppm: Ester Carbonyl (-C=O) ~200-205 ppm: Ketone Carbonyl (-C=O)

| IR Spectroscopy | ~1740-1750 cm⁻¹: Strong C=O stretch (ester)
~1710-1720 cm⁻¹: Strong C=O stretch (ketone)
~2850-3000 cm⁻¹: C-H stretches (alkane) |

Synthesis and Experimental Protocols

The primary route for synthesizing **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** is the sequential alkylation of a simpler β -keto ester, such as ethyl acetoacetate. This process involves the formation of an enolate anion followed by nucleophilic substitution (S_N2) with alkyl halides.^{[6][7]}

Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate

This protocol is based on established methods for the alkylation of acetoacetic esters.^{[6][7]}

Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate

- **Preparation of Sodium Ethoxide:** In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be cooled as needed.
- **Enolate Formation:** Once all the sodium has reacted to form sodium ethoxide, cool the solution in an ice bath. Slowly add ethyl acetoacetate (1 equivalent) dropwise to the stirred solution.
- **Alkylation:** After the addition is complete, slowly add ethyl iodide (1 equivalent) to the reaction mixture.
- **Reaction:** Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. The reaction mixture should become neutral.^[6]
- **Work-up:** Cool the mixture and remove the ethanol using a rotary evaporator. Add deionized water to the residue and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic extracts, dry over anhydrous magnesium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure.^[6] The crude Ethyl 2-ethyl-3-oxobutanoate can be purified by vacuum distillation.

Step 2: Synthesis of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**

- **Enolate Formation:** Using the same apparatus as Step 1, dissolve clean sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide. Cool the solution in an ice bath.
- **Addition of Substrate:** Slowly add the purified Ethyl 2-ethyl-3-oxobutanoate (1 equivalent) from the previous step to the stirred sodium ethoxide solution.
- **Alkylation (Methylation):** Slowly add methyl iodide or dimethyl sulfate (1 equivalent) to the reaction mixture.
- **Reaction and Work-up:** Follow the same procedure for reaction monitoring, work-up, and purification as described in Step 1. The final product, **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**, is purified by vacuum distillation.

Applications in Research and Development

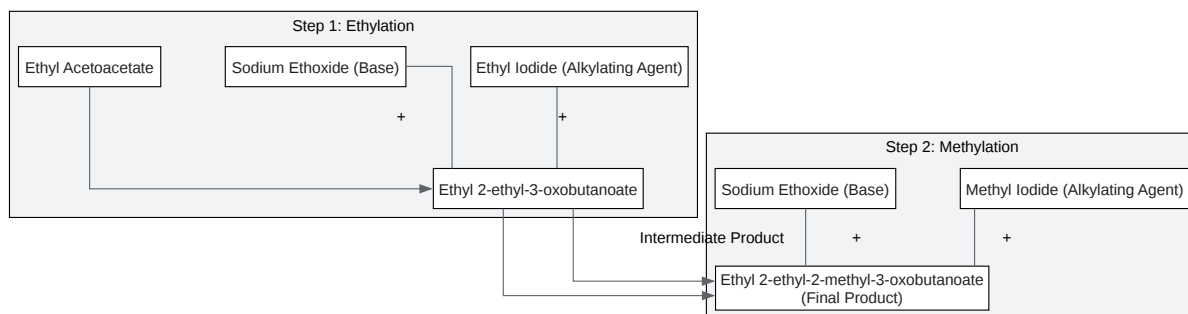
As a substituted β -keto ester, this compound is a versatile building block in organic synthesis, primarily serving as an intermediate for more complex molecules.[\[1\]](#)[\[3\]](#)

- **Pharmaceutical Synthesis:** Its derivatives are investigated for the synthesis of novel heterocyclic compounds and other scaffolds with potential biological activity.[\[3\]](#)
- **Agrochemicals:** The core structure can be incorporated into intermediates for pesticides and other agricultural chemicals.[\[1\]](#)[\[3\]](#)
- **Chemical Reactions:** The molecule can undergo several key transformations:
 - **Hydrolysis:** The ester can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-2-methyl-3-oxobutanoic acid.[\[1\]](#)
 - **Decarboxylation:** The corresponding carboxylic acid can be readily decarboxylated upon heating to form 3-methyl-2-pentanone.[\[1\]](#)
 - **Reduction:** The ketone functionality can be selectively reduced to a secondary alcohol.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from ethyl acetoacetate.

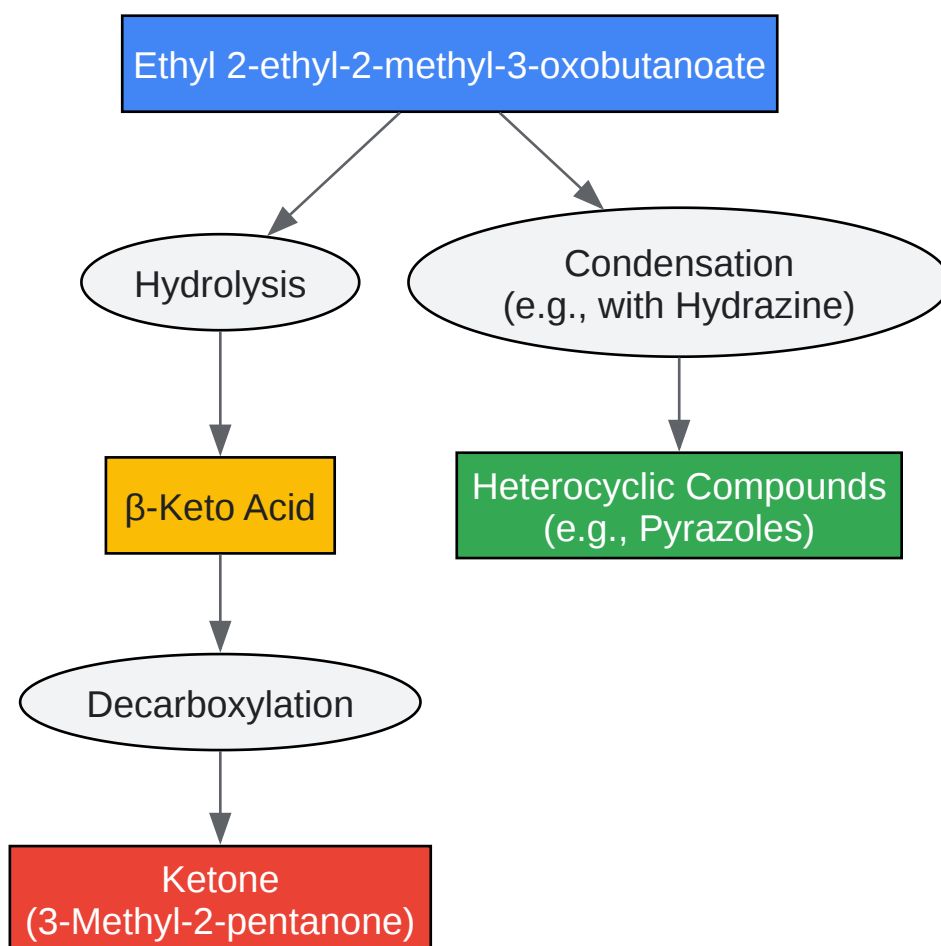


[Click to download full resolution via product page](#)

Caption: Sequential alkylation of ethyl acetoacetate.

Diagram 2: Role as a Chemical Intermediate

This diagram shows the logical relationship of the title compound as a precursor to other chemical classes.



[Click to download full resolution via product page](#)

Caption: Key chemical transformations of the title compound.

Safety and Handling

A Safety Data Sheet (SDS) for Ethyl 2-ethyl-2-methylacetoacetate (CAS 33697-53-9) indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.^[4] However, standard laboratory safety practices should always be observed.

Table 3: Handling and Storage Information

Parameter	Recommendation	Source
Personal Protective Equipment	Wear protective gloves, safety glasses, and a lab coat.	[4]
Handling	Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or fume hood. Keep away from flames and hot surfaces.	[4]
Storage	Keep container tightly closed. Store in a cool, dark, and well-ventilated place.	[4]
Incompatibilities	Strong oxidizing agents.	[4]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.	[4]

| First Aid (Skin) | Remove contaminated clothing and wash skin with soap and water. |[4] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-ethyl-2-methyl-3-oxobutanoate | 33697-53-9 | Benchchem [benchchem.com]
- 2. Ethyl 2-ethyl-2-methyl-3-oxobutanoate, 93%, 33697-53-9 - CookeChem [cookechem.com]
- 3. Buy Ethyl 2-ethyl-2-methyl-3-oxobutanoate | 33697-53-9 [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]

- 5. Ethyl 2-Ethyl-2-methylacetoacetate>93.0%(GC)5mL [scisupplies.eu]
- 6. prepchem.com [prepchem.com]
- 7. maths.tcd.ie [maths.tcd.ie]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349067#ethyl-2-ethyl-2-methyl-3-oxobutanoate-cas-number-33697-53-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com